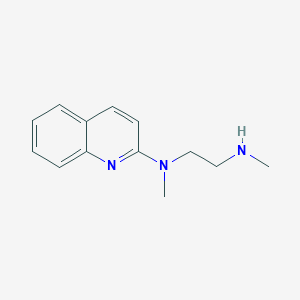
Argon;copper
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Argon and copper form an intriguing compound that combines the properties of a noble gas and a transition metal. Argon is a colorless, odorless, and inert gas, while copper is a reddish-brown metal known for its high thermal and electrical conductivity.
Preparation Methods
The preparation of argon-copper compounds typically involves sophisticated techniques to ensure high purity and controlled environments. One common method is the use of an ultra-high vacuum compatible preparation chain, which includes an argon glovebox, an inductively heated horizontal cold boat furnace, an arc melting furnace, and an optically heated floating-zone furnace . These methods allow for the synthesis of high-purity compounds by avoiding contamination and maintaining an inert atmosphere throughout the process.
Chemical Reactions Analysis
Argon-copper compounds undergo various chemical reactions, primarily influenced by the unique properties of both elements. The binding of argon to copper cationic clusters can lead to significant charge transfer, altering the binding positions and affecting the chemical activity of the clusters . Common reactions include oxidation and reduction processes, where argon acts as a stabilizing agent, and copper participates in electron transfer reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Argon-copper compounds have a wide range of scientific research applications. In chemistry, they are used to study the electronic properties of metal clusters and their interactions with noble gases . In biology and medicine, copper’s antimicrobial properties are enhanced by the presence of argon, making these compounds useful in developing new antimicrobial agents . In industry, argon-copper compounds are utilized in catalysis, where their unique electronic properties improve the efficiency of catalytic processes .
Mechanism of Action
The mechanism of action of argon-copper compounds involves several pathways. The binding of argon to copper cationic clusters leads to charge transfer, which can alter the electronic properties of the clusters . In antimicrobial applications, copper ions generate reactive oxygen species (ROS) that damage microbial membranes, while argon stabilizes the copper ions and enhances their activity . The molecular targets include microbial cell membranes and intracellular components, leading to cell death.
Comparison with Similar Compounds
Argon-copper compounds are unique due to the combination of a noble gas and a transition metal. Similar compounds include other noble gas-metal combinations, such as argon-silver and argon-gold compounds . These compounds share some properties, such as inertness and stability, but differ in their electronic properties and reactivity. Argon-copper compounds are particularly notable for their enhanced antimicrobial activity and catalytic efficiency compared to other noble gas-metal compounds .
Properties
CAS No. |
167637-58-3 |
|---|---|
Molecular Formula |
ArCu |
Molecular Weight |
103.4 g/mol |
IUPAC Name |
argon;copper |
InChI |
InChI=1S/Ar.Cu |
InChI Key |
SPRWRHGFNYWFCI-UHFFFAOYSA-N |
Canonical SMILES |
[Ar].[Cu] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


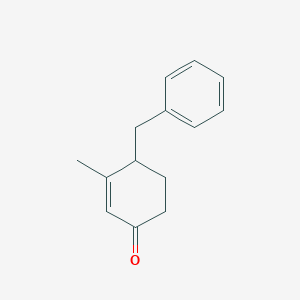
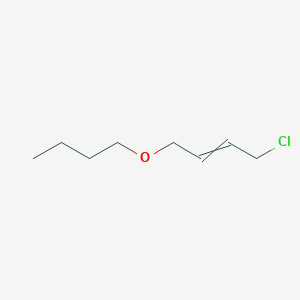
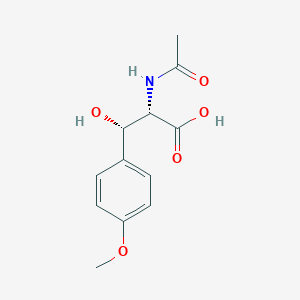
![2,3,9,10-Tetramethoxy-7-methyl-5,6-dihydrobenzo[c]acridine](/img/structure/B14268946.png)
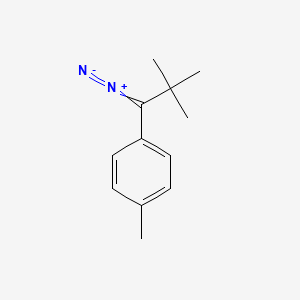
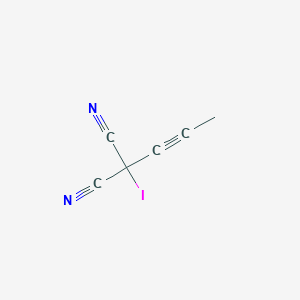
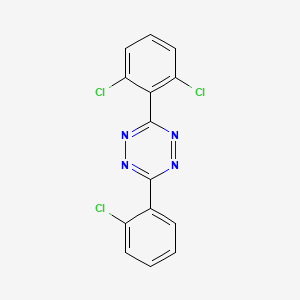
![1-{[3-(3,4-Dihydroxyphenyl)acryloyl]oxy}-3,5-dihydroxycyclohexane-1-carboxylic acid](/img/structure/B14268967.png)
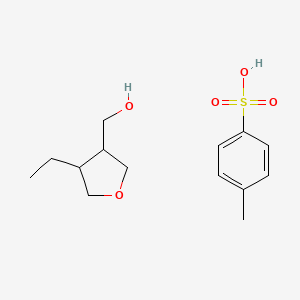
methanimine N-oxide](/img/structure/B14268980.png)
![Tert-butyl 2,2-dimethyl-4-[[5-oxo-3,4-bis(trimethylsilyloxy)oxolan-2-yl]-trimethylsilyloxymethyl]-1,3-oxazolidine-3-carboxylate](/img/structure/B14268983.png)
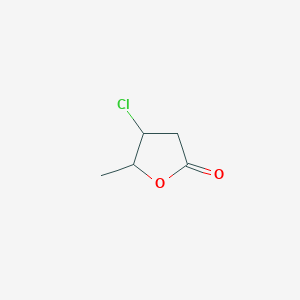
![Benzoic acid, 3-[2-(bromomethyl)-4-methoxyphenoxy]-, methyl ester](/img/structure/B14268990.png)
